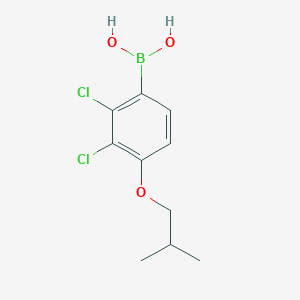
2,3-Dichloro-4-isobutoxyphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-4-isobutoxyphenylboronic acid is a chemical compound with the molecular formula C10H13BCl2O3 . It has a molecular weight of 262.93 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is a solid substance .
Physical And Chemical Properties Analysis
2,3-Dichloro-4-isobutoxyphenylboronic acid is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 262.93 and a molecular formula of C10H13BCl2O3 .Scientific Research Applications
1. Role in Herbicide Toxicity Studies
2,4-Dichlorophenoxyacetic acid (2,4-D), structurally similar to 2,3-Dichloro-4-isobutoxyphenylboronic acid, is extensively used as a herbicide. Research on its toxicology and mutagenicity has advanced rapidly, providing insights into the specific characteristics of its toxicity and mutagenicity. The studies focus on areas like occupational risk, neurotoxicity, resistance to herbicides, and effects on non-target species, especially aquatic ones (Zuanazzi, Ghisi, & Oliveira, 2020).
2. Contributions to Bioorthogonal Chemistry
2-Formylphenylboronic acid, a related compound, when combined with 4-hydrazinylbenzoic acid, forms a stable boron-nitrogen heterocycle in neutral aqueous solution. This reaction, rapid and yielding a single stable product, is particularly useful for protein conjugation under physiologically compatible conditions (Dilek, Lei, Mukherjee, & Bane, 2015).
3. Crystal Structure Engineering
Studies on ortho-alkoxyphenylboronic acids, including 2-isobutoxyphenylboronic acid, aim to design novel boronic acids with monomeric structures for crystal engineering applications. These compounds show a variety of interactions in their crystal lattice, influencing their potential as building blocks in crystal engineering (Cyrański et al., 2012).
4. Suzuki Cross Coupling Reactions
Various arylboronic acids, including those structurally related to 2,3-Dichloro-4-isobutoxyphenylboronic acid, are utilized in Suzuki cross-coupling reactions. These reactions are crucial for synthesizing different organic compounds, including thiophene derivatives, indicating a wide range of applications in organic synthesis and medicinal chemistry (Ikram et al., 2015).
5. Hemoglobin Oxygen Affinity Modulation
A series of 2-(aryloxy)-2-methylpropionic acids, including derivatives of phenylboronic acids, have been studied for their potential to modulate the oxygen affinity of human hemoglobin. This research holds significance for clinical and biological areas that require modulation of oxygen supply, such as ischemia and stroke treatment (Randad, Mahran, Mehanna, & Abraham, 1991).
Safety And Hazards
The safety information for 2,3-Dichloro-4-isobutoxyphenylboronic acid indicates that it has the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340+P312 (IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
properties
IUPAC Name |
[2,3-dichloro-4-(2-methylpropoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BCl2O3/c1-6(2)5-16-8-4-3-7(11(14)15)9(12)10(8)13/h3-4,6,14-15H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYMREBBALMFOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OCC(C)C)Cl)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BCl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-4-isobutoxyphenylboronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

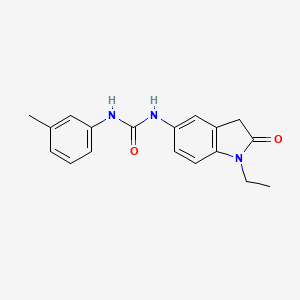
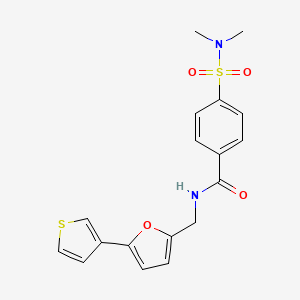
![Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B2862208.png)
![N-[(2-Pyrrolidin-1-ylpyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2862209.png)
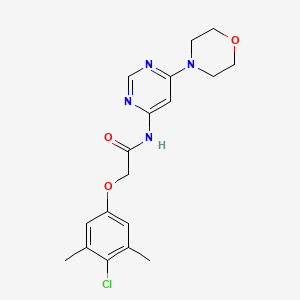
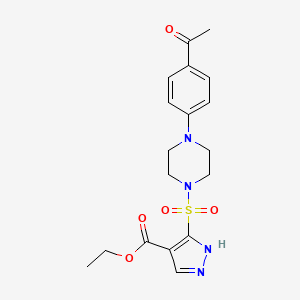
![6-(4-Fluorophenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one](/img/structure/B2862212.png)
![3-{[(Tert-butoxy)carbonyl]amino}-1-methylpyrrolidine-3-carboxylic acid](/img/structure/B2862213.png)
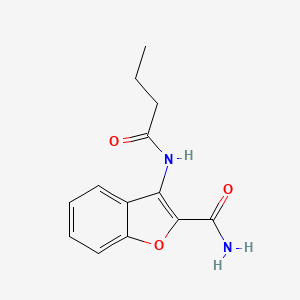
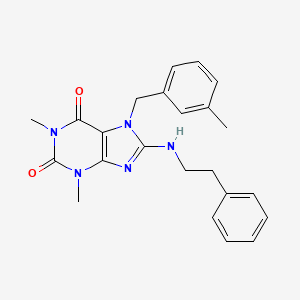

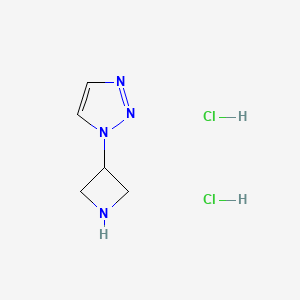
![N-[(2,4-Dimethoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2862222.png)
![6,8-Dichloro-2-(3-methylbut-1-enyl)benzo[D]1,3-oxazin-4-one](/img/structure/B2862224.png)